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Cenicriviroc vs. Standard of Care in HIV: A
Comparative Performance Analysis

A detailed guide for researchers and drug development professionals on the efficacy, safety,
and mechanistic profile of the dual CCR2/CCR5 antagonist Cenicriviroc in comparison to the
standard-of-care antiretroviral agent, Efavirenz, in treatment-naive HIV-1 infected adults.

This guide provides a comprehensive analysis of Cenicriviroc's performance against a
standard-of-care regimen in HIV-1 treatment. The data presented is primarily drawn from a
significant 48-week, randomized, double-blind, double-dummy phase 2b clinical trial
(NCT01338883), which evaluated the efficacy and safety of Cenicriviroc (CVC) compared to
Efavirenz (EFV) in treatment-naive adults infected with CCR5-tropic HIV-1.[1][2][3]

Performance Benchmark: Cenicriviroc vs. Efavirenz

The pivotal phase 2b study provides a direct comparison of Cenicriviroc with Efavirenz, a non-
nucleoside reverse transcriptase inhibitor (NNRTI) that is a component of standard-of-care
antiretroviral therapy (ART).[4][5] Both drugs were administered in combination with
emtricitabine/tenofovir disoproxil fumarate (FTC/TDF).[1][2]

Efficacy Outcomes

The primary efficacy endpoint of the study was virologic success, defined as achieving an HIV-
1 RNA level of less than 50 copies/mL.[1][2] The results at both 24 and 48 weeks are
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summarized below.

Table 1: Virologic Success (HIV-1 RNA <50 copies/mL)[1][2][3][6][7]

Treatment Arm Week 24 Week 48
Cenicriviroc 100 mg +

76% 68%
FTC/TDF
Cenicriviroc 200 mg +

73% 64%
FTC/TDF
Efavirenz 600 mg + FTC/TDF 71% 50%

At the 24-week primary endpoint, both Cenicriviroc arms demonstrated similar rates of virologic
success compared to the Efavirenz arm.[1][2][8] By week 48, the Cenicriviroc arms maintained
higher rates of virologic success.[1][2][6]

Further analysis based on baseline viral load is presented below.

Table 2: Virologic Success at Week 48 by Baseline Viral Load[1]

Baseline HIV-1 RNA Baseline HIV-1 RNA
Treatment Arm . .
<100,000 copies/mL =2100,000 copies/mL
Cenicriviroc 100 mg +
69% 60%
FTC/TDF
Cenicriviroc 200 mg +
69% 50%
FTC/TDF
Efavirenz 600 mg + FTC/TDF 50% 50%

Immunologic and Inflammatory Markers

Beyond virologic suppression, the study also investigated the impact on CD4+ T-cell counts
and markers of inflammation.

Table 3: Immunologic and Biomarker Changes|[1]
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Cenicriviroc 100 Cenicriviroc 200 .
Parameter Efavirenz 600 mg
mg mg

Mean CD4+ Cell
Count Increase at 205 211 147
Week 48 (cells/ul)

Change in Soluble

Decreased Decreased Increased
CD14 (sCD14) Levels
Change in Total

Decreased Decreased Increased
Cholesterol
Change in LDL

Decreased Decreased Increased

Cholesterol

Cenicriviroc treatment was associated with a decrease in the inflammatory biomarker sCD14,
which has been linked to mortality in HIV-infected individuals.[6] This contrasts with an increase
observed in the Efavirenz arm.[1][6]

Safety and Tolerability

Cenicriviroc demonstrated a favorable safety profile compared to Efavirenz.

Table 4: Adverse Events[1][7]

Cenicriviroc (100mg &

Adverse Event Category Efavirenz 600 mg
200mg)
Any Adverse Event 88% (100mg), 84% (200mg) 96%
Grade 22 Treatment-Related
Less Frequent More Frequent
Adverse Events
Discontinuations due to
1% 14%

Adverse Events

Nausea (12%), Headache

Most Frequent Treatment- ) ] ] ]
(10%), Diarrhea (7%), Consistent with known profile

Related AEs (=5%)
Abnormal Dreams (7%)
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Treatment-related adverse events of at least grade 2 were less frequent in participants
receiving Cenicriviroc.[1] Discontinuations due to adverse events were notably lower in the
Cenicriviroc arms compared to the Efavirenz arm.[7] The most common side effects in the
Efavirenz group were neuropsychiatric in nature.[9]

Experimental Protocols

The data presented is based on the methodology of the NCT01338883 clinical trial.

Study Design

This was a 48-week, randomized, double-blind, double-dummy, phase 2b study conducted at
43 institutions in the USA and Puerto Rico.[1][2] A total of 143 treatment-naive HIV-1 infected

adults with CCR5-tropic virus were randomized in a 2:2:1 ratio to receive Cenicriviroc 100 mg,
Cenicriviroc 200 mg, or Efavirenz 600 mg, each in combination with FTC/TDF.[1][2]

Key Methodologies

 Virologic Assessment: HIV-1 RNA levels in the blood were measured at baseline and at
regular intervals throughout the study. The primary efficacy endpoint was the proportion of
patients with HIV-1 RNA <50 copies/mL at week 24.[1][2]

e Immunologic Assessment: CD4+ T-cell counts were monitored to assess immune
reconstitution.

» Safety and Tolerability: Adverse events were monitored and graded according to the National
Institute of Allergy and Infectious Diseases Division of AIDS toxicity grading scale.
Laboratory parameters, including lipid profiles, were also assessed.[1]

o Biomarker Analysis: Levels of inflammatory markers such as soluble CD14 (sCD14) and C-C
chemokine ligand type 2 (CCL2) were measured to evaluate the anti-inflammatory effects of
Cenicriviroc.[1]

Mechanism of Action and Signhaling Pathways

Cenicriviroc's unique dual antagonism of CCR5 and CCR2 offers a distinct mechanism of
action compared to the standard-of-care NNRTIs like Efavirenz.
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Cenicriviroc: Dual CCR5/CCR2 Antagonism

Cenicriviroc is an entry inhibitor that blocks the CCR5 co-receptor on the surface of CD4+ T-
cells, which is the primary co-receptor used by R5-tropic HIV-1 to enter and infect these cells.
[10] By blocking CCRS5, Cenicriviroc prevents the virus from fusing with the host cell
membrane.[10]

Additionally, Cenicriviroc is a potent antagonist of the CCR2 receptor.[1] The CCR2/CCL2
signaling pathway is implicated in inflammatory processes, and its blockade may contribute to
the observed anti-inflammatory effects of Cenicriviroc.[10] This dual mechanism is believed to
not only inhibit viral replication but also modulate the chronic inflammation associated with HIV

infection.[8]
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Caption: Cenicriviroc's dual mechanism of action.
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Efavirenz: Non-Nucleoside Reverse Transcriptase
Inhibition

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5][11] It works by directly
binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme.[5][12] This binding

induces a conformational change in the enzyme, which in turn inhibits its activity and prevents
the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[11][12]
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Caption: Efavirenz's mechanism of action.

Experimental Workflow: Phase 2b Trial

The workflow of the NCT01338883 clinical trial is outlined below.
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Caption: Phase 2b clinical trial workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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